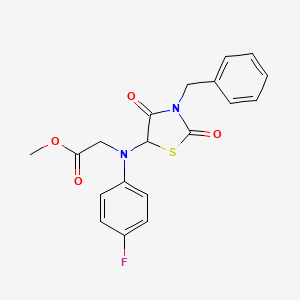

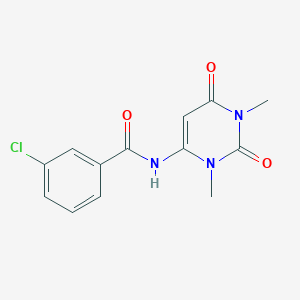

3-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of barbituric acid, which is a chemical compound with the formula C4H4N2O3. Barbituric acid itself is the parent compound of barbiturate drugs, although barbituric acid itself is not pharmacologically active .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized from 2-chloro-1,3,5-trinitrobenzene and 1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione (1,3-dimethylbarbituric acid) and bases such as triethanolamine, pyridine and N,N-diethylaniline .科学的研究の応用

Synthesis of Novel Compounds

Research involves synthesizing novel compounds with potential biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties. These compounds, including similar structural derivatives, serve as a basis for developing new heterocyclic compounds with significant biological activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

Derivatives synthesized from similar structures have been evaluated for their in vitro antimicrobial and antitubercular activities. For instance, novel trihydroxy benzamido azetidin-2-one derivatives showed promising antimicrobial and antitubercular activities, indicating the potential for these compounds in treating infectious diseases (Ilango & Arunkumar, 2011).

Polymer Synthesis

The research extends into the synthesis of polymers containing uracil, adenine, theophylline, and thymine as side groups. These polymers demonstrate various molecular weights and solubilities, highlighting their potential in material science for specific applications (Hattori & Kinoshita, 1979).

Herbicidal Applications

Some research focuses on the development of new groups of herbicides. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows herbicidal activity on annual and perennial grasses, indicating the potential agricultural utility of similar compounds (Viste et al., 1970).

特性

IUPAC Name |

3-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNZMSMUUSMNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)

![Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide](/img/structure/B2614030.png)

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2614032.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2614033.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2614035.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)